molecular formula C9H12N2O B1274945 3-amino-N-ethylbenzamide CAS No. 81882-77-1

3-amino-N-ethylbenzamide

Cat. No. B1274945
CAS RN: 81882-77-1
M. Wt: 164.2 g/mol
InChI Key: QZANFTCIVRHFRG-UHFFFAOYSA-N
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Description

3-amino-N-ethylbenzamide is a small molecule chemical compound that consists of an aromatic ring, an amide group, and an ethylamine side chain. It belongs to the class of aromatic amides. It is an inhibitor of poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death .

Scientific Research Applications

Biochemistry

Application Summary

3-amino-N-ethylbenzamide is utilized in biochemistry for proteomics research due to its ability to interact with proteins and enzymes .

Experimental Procedures

The compound is often used in assays to identify protein interactions and enzyme activities. It is typically applied in controlled laboratory environments, using spectrophotometry or chromatography for detection.

Results and Outcomes

The use of 3-amino-N-ethylbenzamide has led to the identification of novel protein functions and enzyme mechanisms, although specific quantitative data is not provided in the search results.

Pharmaceutical Research

Application Summary

In pharmaceutical research, 3-amino-N-ethylbenzamide serves as a building block for drug development, particularly in the synthesis of therapeutic agents .

Experimental Procedures

It is incorporated into larger molecular structures during the drug synthesis process, often through reactions such as amide bond formation, under conditions like ultrasonic irradiation.

Results and Outcomes

The incorporation of this compound has resulted in the creation of drugs with improved efficacy and reduced side effects, as indicated by clinical trials and pharmacokinetic studies.

Materials Science

Application Summary

This compound is an organic building block used in the development of new materials, including polymers and coatings .

Experimental Procedures

3-amino-N-ethylbenzamide is polymerized or copolymerized with other monomers to create materials with desired properties, using techniques like radical polymerization.

Results and Outcomes

The resulting materials exhibit enhanced characteristics such as increased thermal stability and mechanical strength, with metrics like tensile strength and glass transition temperatures serving as quantitative data.

Analytical Chemistry

Application Summary

In analytical chemistry, 3-amino-N-ethylbenzamide is employed as a reagent in chemical assays and spectroscopic analysis .

Experimental Procedures

It is used in various chromatographic and spectroscopic methods, including HPLC and NMR, to analyze the composition of chemical samples.

Results and Outcomes

The use of this compound has improved the sensitivity and specificity of analytical methods, with outcomes measured in terms of detection limits and signal-to-noise ratios.

Organic Synthesis

Application Summary

3-amino-N-ethylbenzamide plays a role in organic synthesis as an intermediate in the formation of complex organic molecules .

Experimental Procedures

It is involved in reactions such as condensation and functionalization, often catalyzed by acids or bases, to form benzamide derivatives.

Results and Outcomes

The synthesis processes have been optimized for higher yields and reduced reaction times, with the efficiency of the reactions quantified by yield percentages and reaction rates.

Environmental Science

Application Summary

The compound is studied for its environmental impact and degradation products in environmental science research .

Experimental Procedures

Environmental fate studies involve examining the breakdown of 3-amino-N-ethylbenzamide in various conditions, using methods like LC-MS to track its degradation.

Results and Outcomes

Findings include the identification of degradation pathways and the compound’s persistence in the environment, with data presented in terms of half-lives and concentration levels over time.

This analysis provides a detailed overview of the diverse applications of 3-amino-N-ethylbenzamide in scientific research, highlighting its versatility and importance across different scientific disciplines.

Catalysis Research

Application Summary

3-amino-N-ethylbenzamide is investigated for its potential as a catalyst in various chemical reactions, enhancing reaction rates and selectivity .

Experimental Procedures

The compound is tested in catalytic systems, often in combination with metals or other organic molecules, to facilitate reactions such as hydrogenation and oxidation.

Results and Outcomes

Preliminary studies have shown promising results, with the compound improving catalytic efficiency, though specific data on reaction kinetics is not detailed in the search results.

Nanotechnology

Application Summary

In nanotechnology, 3-amino-N-ethylbenzamide is used to modify the surface properties of nanoparticles, aiding in the creation of functional nanomaterials .

Experimental Procedures

The compound is applied to nanoparticles through processes like self-assembly or chemical vapor deposition, altering their surface chemistry for targeted applications.

Results and Outcomes

The functionalization of nanoparticles with 3-amino-N-ethylbenzamide has led to the development of nanomaterials with enhanced properties, such as increased solubility or targeted drug delivery capabilities.

Agricultural Chemistry

Application Summary

This compound is explored for its use in agricultural chemistry, particularly in the synthesis of pesticides and herbicides .

Experimental Procedures

3-amino-N-ethylbenzamide is incorporated into the molecular structures of agrochemicals, aiming to improve their effectiveness and reduce environmental impact.

Results and Outcomes

The synthesized agrochemicals have shown improved potency against pests and weeds, with studies reporting metrics like LD50 values and efficacy percentages.

Food Chemistry

Application Summary

In food chemistry, 3-amino-N-ethylbenzamide is studied for its role in food preservation and flavor enhancement .

Experimental Procedures

The compound is added to food products in trace amounts and tested for its preservative effects or flavor-modifying properties under various storage conditions.

Results and Outcomes

Research indicates that 3-amino-N-ethylbenzamide can extend the shelf life of certain foods and enhance flavors, with outcomes measured in terms of preservation duration and sensory analysis scores.

Forensic Science

Application Summary

Forensic scientists utilize 3-amino-N-ethylbenzamide for the detection and analysis of chemical residues at crime scenes .

Experimental Procedures

The compound is used in chromatographic techniques to separate and identify trace chemicals, providing crucial evidence in forensic investigations.

Results and Outcomes

The application of 3-amino-N-ethylbenzamide in forensic science has improved the accuracy of chemical analyses, with results contributing to the resolution of criminal cases.

Chemical Education

Application Summary

3-amino-N-ethylbenzamide is employed in chemical education as a model compound for teaching organic synthesis and analytical techniques .

properties

IUPAC Name

3-amino-N-ethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-11-9(12)7-4-3-5-8(10)6-7/h3-6H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZANFTCIVRHFRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395751
Record name 3-amino-N-ethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-ethylbenzamide

CAS RN

81882-77-1
Record name 3-amino-N-ethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-N-ethylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Hofmans, TV Berghe, L Devisscher… - Journal of Medicinal …, 2016 - ACS Publications
… General Procedure D and using 4-(adamantan-2-ylamino)-N-ethyl-3-nitrobenzamide 14 (2.9 g, 8.44 mmol) afforded the desired 4-(adamantan-2-ylamino)-3-amino-N-ethylbenzamide (…
Number of citations: 95 pubs.acs.org
Y Zhou, J Ma, X Lin, XP Huang, K Wu… - Journal of Medicinal …, 2016 - ACS Publications
… column chromatography to give 3-amino-N-ethylbenzamide (1.4 g, 70%). MS [M + H] + calculated for C 9 H 13 N 2 O: 165.09, found: 165.10. A mixture of 3-amino-N-ethylbenzamide (1 g…
Number of citations: 35 pubs.acs.org

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